N-(4-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.Chemical Reactions Analysis
This would involve studying the reactions the compound undergoes, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying the physical properties such as melting point, boiling point, solubility, etc., and chemical properties like reactivity, stability, etc.Scientific Research Applications
Antiproliferative Agents and Anticancer Research
Research involving similar benzamide derivatives has identified compounds with potential antiproliferative and anticancer activities. For instance, the study of arylcinnamide hybrid derivatives, combining arylcinnamide skeletons with an α-bromoacryloyl moiety, showed significant antiproliferative activity against a panel of human cancer cell lines. These derivatives were also active on multidrug-resistant cell lines over-expressing P-glycoprotein. This suggests that compounds with similar structural features could be explored for their potential anticancer properties (Romagnoli et al., 2014).
Synthesis and Structural Characterization
The synthesis and characterization of compounds bearing bromophenyl and benzamide functional groups have been extensively studied. These studies provide insights into the chemical synthesis routes, spectroscopic characterization, and crystal structure determination. For example, the synthesis and characterization of Cu(II) and Ni(II) complexes with 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives offer a foundation for understanding the coordination chemistry and molecular structures of similar compounds (Binzet et al., 2009).
Antimicrobial and Antibiofilm Activities
Studies on thiourea derivatives, which share structural similarities with the target compound, have shown that these compounds exhibit significant antimicrobial and antibiofilm activities against various bacterial strains. The presence of halogenated phenyl substituents, such as bromophenyl, was found to enhance these activities, suggesting that N-(4-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide could potentially possess similar bioactivities (Limban et al., 2011).
Molecular Docking and Drug Design
The use of molecular docking techniques in the study of compounds with benzamide structures has provided insights into their potential interactions with biological targets. For example, the synthesis, molecular docking, and evaluation of phthalimide derivatives bearing amino acid conjugated anilines, including N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides, revealed significant antiepileptic activity and interactions with the GABAA receptor (Asadollahi et al., 2019). This approach could be applicable to exploring the therapeutic potential of N-(4-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide in various biological contexts.
Safety And Hazards
This involves studying the safety measures to be taken while handling the compound, its toxicity, environmental impact, and disposal methods.
Future Directions
This would involve potential areas of research involving the compound, its possible uses, and improvements that can be made in its synthesis or usage.
properties
IUPAC Name |
N-(4-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrN2O3/c22-14-7-9-15(10-8-14)23-19(25)13-5-11-16(12-6-13)24-20(26)17-3-1-2-4-18(17)21(24)27/h1-12H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSKYDWNSFDZMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.